synthesis and properties of 4-tert-Butylthiacalixarene
synthesis and properties of 4-tert-Butylthiacalixarene
An In-depth Technical Guide to the Synthesis and Properties of 4-tert-Butylthiacalix[1]arene For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-tert-butylthiacalix[1]arene, a macrocyclic compound of significant interest in supramolecular chemistry and its applications. This document details its synthesis, purification, and key physical and chemical properties. Special emphasis is placed on its host-guest chemistry and its emerging role in drug development as a versatile molecular platform. Detailed experimental protocols and tabulated quantitative data are presented to facilitate reproducibility and further research.
Introduction
Calixarenes are a class of macrocyclic compounds formed from the condensation of phenols and formaldehyde. The replacement of the methylene bridges with sulfur atoms gives rise to thiacalixarenes, which exhibit unique properties such as a larger and more flexible cavity, and the presence of soft sulfur donors. 4-tert-Butylthiacalix[1]arene, in particular, has garnered considerable attention due to its straightforward synthesis and its potential in molecular recognition, catalysis, and materials science.[2] Its inherent hydrophobic cavity allows for the recognition of various cationic, anionic, and neutral guest molecules.[2] This guide serves as a technical resource for researchers interested in the synthesis and application of this versatile macrocycle.
Synthesis of 4-tert-Butylthiacalix[1]arene
A practical and efficient one-pot synthesis of 4-tert-butylthiacalix[1]arene involves the reaction of p-tert-butylphenol with elemental sulfur in the presence of a base in a high-boiling point solvent.[2]
Experimental Protocol
Materials:
-
p-tert-Butylphenol
-
Elemental Sulfur (S₈)
-
Sodium Hydroxide (NaOH)
-
Tetraethylene glycol dimethyl ether (tetraglyme)
-
Toluene
-
Methanol
-
Sulfuric acid (2 M)
-
Diethyl ether
-
Chloroform
Procedure:
-
A mixture of p-tert-butylphenol, elemental sulfur, and sodium hydroxide as a base catalyst is heated in tetraethylene glycol dimethyl ether.[2] The reaction is typically carried out at a high temperature, for instance, 230°C.
-
After the reaction is complete, the mixture is cooled to room temperature and diluted with toluene.
-
A 2 M sulfuric acid solution is added with stirring, followed by the addition of diethyl ether to induce precipitation.
-
The resulting precipitate is collected by filtration.
-
The crude product is then purified by recrystallization from chloroform.
-
The purified product is dried in a vacuum at 100°C for 4 hours to yield pure 4-tert-butylthiacalix[1]arene. A yield of around 54% can be expected.
Physicochemical Properties
4-tert-Butylthiacalix[1]arene is a white to light beige crystalline powder. Its fundamental properties are summarized in the tables below.
General Properties
| Property | Value | Reference |
| Molecular Formula | C₄₀H₄₈O₄S₄ | [1] |
| Molecular Weight | 721.1 g/mol | [1] |
| CAS Number | 182496-55-5 | [1] |
| Appearance | White to light beige crystalline powder or flakes | [3] |
| Melting Point | ≥300 °C | [3] |
| Solubility | Soluble in chloroform, benzene, toluene; Insoluble in water. | [3] |
Spectroscopic Data
| Technique | Key Features and Wavenumbers/Shifts | Reference |
| ¹H NMR (CDCl₃) | Signals for tert-butyl protons, aromatic protons, and hydroxyl protons are observed. The specific shifts can vary depending on the conformation. | [4] |
| ¹³C NMR (CDCl₃) | Characteristic signals for the tert-butyl groups, aromatic carbons, and carbons of the calixarene skeleton are present. | [4] |
| FTIR (KBr) | O-H stretching of intramolecular hydrogen bonds, C-H stretching of tert-butyl groups, aromatic C=C stretching, and C-S stretching vibrations are key features. | [5] |
Host-Guest Chemistry
A defining feature of 4-tert-butylthiacalix[1]arene is its ability to form inclusion complexes with a variety of guest molecules. The hydrophobic cavity provides a suitable environment for encapsulating neutral organic molecules, while the hydroxyl groups on the lower rim and the sulfur bridges can interact with ions.
Complexation with Anions
Derivatives of 4-tert-butylthiacalix[1]arene have been extensively studied for their anion binding capabilities. For instance, a tetrasubstituted derivative with N-(4'-nitrophenyl)acetamide groups at the lower rim exhibits strong binding to various anions.[6]
Table 4.1: Association Constants (K_ass) for a Tetrasubstituted 4-tert-Butylthiacalix[1]arene Derivative with Various Anions
| Guest Anion | Association Constant (K_ass) [M⁻¹] | Reference |
| F⁻ | 7.94 x 10⁵ | [6] |
| Cl⁻ | 3.55 x 10³ - 7.94 x 10⁵ | [6] |
| Br⁻ | Data not available | |
| I⁻ | Data not available | |
| CH₃CO₂⁻ | 3.55 x 10³ - 7.94 x 10⁵ | [6] |
| H₂PO₄⁻ | 3.55 x 10³ - 7.94 x 10⁵ | [6] |
| NO₃⁻ | Data not available |
Note: The reported association constants are for a derivative and not the parent compound.
Complexation with Neutral Molecules
4-tert-Butylthiacalix[1]arene can encapsulate neutral organic guest molecules within its cavity, driven by CH-π interactions.[7] This property is crucial for its application in separation and sensing.
Applications in Drug Development
The unique molecular architecture of 4-tert-butylthiacalix[1]arene makes it a promising platform for drug delivery systems. Its ability to be functionalized allows for the creation of amphiphilic structures that can self-assemble into nanoparticles, encapsulating drug molecules for targeted delivery.[8]
Nanoparticle-based Drug Delivery
Derivatives of 4-tert-butylthiacalix[1]arene can be engineered to form nanoparticles that serve as carriers for therapeutic agents. For example, sulfobetaine derivatives of 4-tert-butylthiacalix[1]arene have been shown to stabilize monomeric bovine serum albumin and enhance its binding with the antibiotic ciprofloxacin.[8] This suggests a potential role in improving the efficacy and delivery of protein-based drugs and other therapeutics.
The general workflow for utilizing 4-tert-butylthiacalix[1]arene in a nanoparticle-based drug delivery system can be visualized as follows:
Caption: Workflow for nanoparticle-based drug delivery using functionalized 4-tert-butylthiacalix[1]arene.
Conclusion
4-tert-Butylthiacalix[1]arene is a foundational macrocycle in supramolecular chemistry with a growing number of applications. Its straightforward synthesis and versatile functionalization potential make it an attractive scaffold for creating complex molecular architectures. The ability of its derivatives to form host-guest complexes and self-assemble into nanostructures opens up exciting possibilities in drug delivery and other biomedical applications. This guide provides the essential technical information for researchers to explore and expand upon the promising future of this remarkable molecule.
References
- 1. 4-tert-Butylthiacalix(4)arene | C40H48O4S4 | CID 5242247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-tert-Butylcalix[4]arene CAS#: 60705-62-6 [m.chemicalbook.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - p-tert-Butylthiacalix[4]arenes functionalized by N-(4’-nitrophenyl)acetamide and N,N-diethylacetamide fragments: synthesis and binding of anionic guests [beilstein-journals.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Albumin/Thiacalix[4]arene Nanoparticles as Potential Therapeutic Systems: Role of the Macrocycle for Stabilization of Monomeric Protein and Self-Assembly with Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
